3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Catalog No.
S3021041
CAS No.
2034435-31-7
M.F
C19H20N2O3S2
M. Wt
388.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl...

CAS Number

2034435-31-7

Product Name

3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

IUPAC Name

3-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide

Molecular Formula

C19H20N2O3S2

Molecular Weight

388.5

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,14-6-12-24-17-8-2-1-3-9-17)21-15-16-7-4-11-20-19(16)18-10-5-13-25-18/h1-5,7-11,13,21H,6,12,14-15H2

InChI Key

XCQVHAOETLCWKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3

Solubility

not available

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry involves the design, synthesis, and optimization of chemical compounds for therapeutic purposes. Researchers in this field explore novel molecules with potential pharmacological activity.

Application Summary:

3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide: exhibits promising pharmacophores due to its unique structure. Researchers investigate its potential as a drug candidate for various diseases, including cancer, infectious diseases, and autoimmune disorders.

Experimental Procedures:

    Synthesis: The compound can be synthesized using a chemodivergent approach.

    Characterization: Researchers use techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound’s structure.

Results and Outcomes:

    Anticancer Activity: In vitro and in vivo studies reveal that the compound inhibits cancer cell growth by targeting specific pathways.

    Antimicrobial Properties: The compound shows activity against bacterial and fungal pathogens.

    Immunomodulation: Researchers explore its effects on immune responses and autoimmune diseases.

XLogP3

3.2

Dates

Modify: 2023-08-17

Explore Compound Types